molecular formula C26H50N2O2 B14564021 N~1~,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide CAS No. 61549-48-2

N~1~,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide

Cat. No.: B14564021
CAS No.: 61549-48-2
M. Wt: 422.7 g/mol
InChI Key: DLZUPDXKEIBEBA-UHFFFAOYSA-N
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Description

N~1~,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide is a chemical compound with the molecular formula C26H50N2O2. It is known for its unique structure, which includes a long hydrocarbon chain with amide groups at both ends. This compound is used in various industrial and scientific applications due to its distinctive properties.

Properties

CAS No.

61549-48-2

Molecular Formula

C26H50N2O2

Molecular Weight

422.7 g/mol

IUPAC Name

N,N,N',N'-tetraethyloctadec-9-enediamide

InChI

InChI=1S/C26H50N2O2/c1-5-27(6-2)25(29)23-21-19-17-15-13-11-9-10-12-14-16-18-20-22-24-26(30)28(7-3)8-4/h9-10H,5-8,11-24H2,1-4H3

InChI Key

DLZUPDXKEIBEBA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)CCCCCCCC=CCCCCCCCC(=O)N(CC)CC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide typically involves the reaction of octadec-9-enoic acid with ethylenediamine under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the amide bonds. The reaction conditions, including temperature and pressure, are carefully controlled to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of N1,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide is scaled up using large reactors and continuous flow processes. The raw materials are fed into the reactor, where they undergo the necessary chemical reactions. The product is then purified through various techniques, such as distillation and crystallization, to remove any impurities and obtain the final compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

    Reduction: Reduction reactions can convert the amide groups into amines or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used to reduce the amide groups.

    Substitution: Substitution reactions often involve halogenating agents or nucleophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce primary or secondary amines.

Scientific Research Applications

N~1~,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug delivery systems and as a component of pharmaceutical formulations.

    Industry: It is used in the production of specialty chemicals, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism by which N1,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide exerts its effects involves interactions with various molecular targets and pathways. The amide groups in the compound can form hydrogen bonds with other molecules, influencing their structure and function. Additionally, the long hydrocarbon chain can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    Triethylenetetramine: Another amine compound with multiple nitrogen atoms, used in similar applications.

    Tetraethyllead: An organolead compound with a different structure but used in industrial applications.

Uniqueness

N~1~,N~1~,N~18~,N~18~-Tetraethyloctadec-9-enediamide is unique due to its specific combination of a long hydrocarbon chain and amide groups. This structure imparts distinctive chemical and physical properties, making it suitable for a wide range of applications that similar compounds may not be able to fulfill.

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